molecular formula C18H24BrN B14246285 N,N-Dibenzyl-N-ethylethanaminium bromide CAS No. 475207-72-8

N,N-Dibenzyl-N-ethylethanaminium bromide

Cat. No.: B14246285
CAS No.: 475207-72-8
M. Wt: 334.3 g/mol
InChI Key: ZYICAZDHRCPISG-UHFFFAOYSA-M
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Description

N,N-Dibenzyl-N-ethylethanaminium bromide is a quaternary ammonium salt compound of interest in organic synthesis and pharmaceutical research. While direct studies on this exact compound are limited, its structural features, particularly the dibenzyl groups, are significant in synthetic chemistry. The dibenzyl (Dbzl) group is a valuable protective group for primary amines, notably in the stereoselective synthesis of biologically active molecules. For instance, research has demonstrated that dibenzyl-protected precursors are highly effective in Mitsunobu-type N1-C4 cyclization reactions for the formation of β-lactam rings, which are core structures in antibiotics like nocardicins . The use of the dibenzyl group in these contexts has been shown to provide high yields and excellent diastereoselectivity, outperforming other common protecting groups such as carboxybenzyl (Cbz) or tert-butyloxycarbonyl (Boc) in specific cyclization reactions . Furthermore, quaternary ammonium derivatives based on the dibenzylamine structure have been investigated historically for their potential "adrenergic blocking" properties, indicating a role in early pharmacological studies . This product is intended for research applications such as method development in organic synthesis, exploration of novel reaction pathways, and as a building block for more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated area.

Properties

CAS No.

475207-72-8

Molecular Formula

C18H24BrN

Molecular Weight

334.3 g/mol

IUPAC Name

dibenzyl(diethyl)azanium;bromide

InChI

InChI=1S/C18H24N.BrH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYICAZDHRCPISG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations in Synthesis

Chemical Structure and Reactivity

N,N-Dibenzyl-N-ethylethanaminium bromide possesses a quaternary ammonium center, with two benzyl (C₆H₅CH₂-) and one ethyl (C₂H₅-) substituents on the nitrogen atom, paired with a bromide anion. The molecular formula is C₁₈H₂₂NBr. The presence of two benzyl groups introduces significant steric bulk, influencing both the reactivity of the tertiary amine precursor and the kinetics of quaternization reactions. The ethyl group, being less hindered, is typically introduced via the tertiary amine starting material.

The quaternization reaction, central to the synthesis of this compound, follows a bimolecular nucleophilic substitution (S_N2) pathway. The tertiary amine acts as a nucleophile, attacking the electrophilic carbon of a benzyl bromide, resulting in the formation of the quaternary ammonium salt and liberation of bromide ion. The reaction is sensitive to steric effects, solvent polarity, and the presence of bases or catalysts.

Mechanistic Pathways

The general mechanism for the synthesis can be described as follows:

$$
\text{N-ethyl-N-benzylamine} + \text{benzyl bromide} \rightarrow \text{this compound}
$$

The S_N2 mechanism is characterized by a concerted transition state where the nucleophile attacks the electrophilic carbon as the leaving group (bromide) departs. The rate of reaction is thus dependent on both the concentration of the amine and the alkyl halide. Steric hindrance from the benzyl groups can slow the reaction, necessitating careful control of reaction conditions.

Classical Batch Synthesis: Strategies and Optimization

Choice of Starting Materials

The most direct route to this compound involves the reaction of N-ethylbenzylamine (or N-ethylaniline) with benzyl bromide. Alternatively, N-ethylamine can be sequentially benzylated to introduce the required substituents. The purity of starting materials is critical, as impurities can lead to side reactions or complicate purification.

Solvent Effects

Solvent selection is pivotal in quaternization reactions. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone are commonly employed, as they stabilize the transition state and enhance the nucleophilicity of the amine. Methanol and ethanol are also used, though they may participate in side reactions or affect the solubility of reactants and products.

Base and Additive Selection

The use of a base (e.g., potassium carbonate, sodium bicarbonate) can neutralize the hydrobromic acid formed during the reaction, preventing protonation of the amine and promoting completion. Phase-transfer catalysts such as tetrabutylammonium bromide or hexadecyltributylphosphonium bromide have also been reported to accelerate the reaction by facilitating the transfer of reactants between phases.

Temperature and Time

Reaction temperature and duration are optimized to balance reaction rate and product stability. Typical temperatures range from 45°C to 100°C, with reaction times from several hours to overnight, depending on the reactivity of the substrates and the efficiency of mixing.

Representative Batch Procedure

A typical batch synthesis proceeds as follows:

  • Dissolve N-ethylbenzylamine and benzyl bromide in acetonitrile.
  • Add potassium carbonate as a base.
  • Stir the mixture at 60–80°C for 6–12 hours.
  • Monitor the reaction by thin-layer chromatography (TLC) or NMR.
  • After completion, cool the mixture and filter off inorganic salts.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Yield and Purity

Yields in batch processes typically range from 70% to 99%, depending on the exact conditions and the purity of starting materials. Purity is assessed by NMR, IR, and mass spectrometry, with characteristic signals for the benzyl and ethyl groups confirming the structure.

Table 1. Batch Synthesis Parameters and Results
Parameter Typical Range/Value Notes
Solvent Acetonitrile, DMF, Methanol Polar aprotic preferred
Base K₂CO₃, NaHCO₃ Neutralizes HBr
Temperature 60–80°C Higher T increases rate
Reaction Time 6–12 h Monitored by TLC/NMR
Yield 70–99% Dependent on optimization
Purity (NMR, MS) >95% After recrystallization/chromatography

Continuous and Solvent-Free Synthesis: Industrial and Green Approaches

Continuous Flow Quaternization

Continuous flow methods offer improved control over reaction parameters, scalability, and safety compared to batch processes. In these systems, reactants are continuously fed into a tubular reactor, often packed with inert materials to enhance mixing and heat transfer. The reaction mixture is maintained at elevated temperature and pressure to accelerate quaternization.

Key advantages include precise temperature control, rapid mixing, and the ability to handle exothermic reactions safely. The continuous removal of product can also drive the reaction to completion and facilitate downstream processing.

Table 2. Continuous Flow Synthesis Parameters
Parameter Value/Range Notes
Reactor Type Tubular (glass/steel) Packed with inert material
Temperature 80–120°C High T for rapid conversion
Pressure 10–20 bar Prevents solvent evaporation
Residence Time 1–3 h Shorter than batch
Conversion 89–97% High efficiency
Product Form Solution or powder Depending on solvent removal

Solvent-Free and Green Chemistry Methods

Solvent-free synthesis aligns with green chemistry principles by reducing waste and minimizing environmental impact. In this approach, the tertiary amine and benzyl bromide are mixed directly, often with mechanical stirring and heating. The reaction proceeds efficiently at 90–120°C, with conversion rates exceeding 80% in optimized systems.

The absence of solvent simplifies product isolation and reduces the need for solvent recovery or disposal. However, careful control of temperature and mixing is necessary to prevent localized overheating or incomplete reaction.

Table 3. Solvent-Free Synthesis Data
Parameter Value/Range Notes
Temperature 90–120°C Sufficient for S_N2 reaction
Reaction Time 2–4 h Rapid conversion
Conversion >80% High efficiency
Purity >90% After minimal workup
Environmental Impact Low No solvent waste

Sequential and Alternative Synthetic Strategies

Sequential Benzylation

An alternative route involves the stepwise benzylation of N-ethylamine. The first benzylation yields N-ethyl-N-benzylamine, which is then further benzylated with benzyl bromide to afford the quaternary ammonium salt. Each step requires careful control to avoid over-alkylation or side reactions.

Analytical Characterization and Purification

Spectroscopic Analysis

The identity and purity of this compound are confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the benzyl methylene protons (typically 4.5–5.5 ppm), aromatic protons (7.2–7.5 ppm), and ethyl group (1.0–1.5 ppm for methyl, 2.5–3.5 ppm for methylene).
  • Infrared Spectroscopy (IR): Absorptions corresponding to aromatic C–H stretching, aliphatic C–H, and quaternary ammonium vibrations.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight, with fragmentation patterns supporting the presence of benzyl and ethyl groups.

Purification Methods

Purification is typically achieved by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel. The choice of method depends on the scale and required purity. In some cases, simple filtration and washing suffice, especially in solvent-free or continuous processes where side products are minimal.

Comparative Analysis of Preparation Methods

Yield and Efficiency

The various methods for synthesizing this compound offer different balances of yield, efficiency, and environmental impact. Batch processes are versatile and accessible but may generate more waste and require longer reaction times. Continuous and solvent-free methods are more efficient and scalable, with higher yields and reduced environmental burden.

Table 4. Comparative Yields and Conditions
Method Yield (%) Time (h) Temp (°C) Solvent Base/Catalyst Environmental Impact
Batch (acetonitrile) 70–99 6–12 60–80 Acetonitrile K₂CO₃ Moderate
Continuous flow 89–97 1–3 100–120 Isopropanol None/Optional Low
Solvent-free >80 2–4 90–120 None None Very low
PTC-assisted 85–98 2–6 60–80 Variable TBAB, K₂CO₃ Low

Green Chemistry and Sustainability

Green chemistry principles are increasingly important in synthetic method development. Solvent-free and continuous processes minimize waste, reduce energy consumption, and improve safety. The use of recyclable catalysts and avoidance of toxic reagents further enhance the sustainability of these methods.

Industrial and Laboratory Applications

The choice of method depends on the intended application. For small-scale laboratory synthesis, batch methods offer flexibility and ease of monitoring. For industrial production, continuous flow and solvent-free methods are preferred for their efficiency, scalability, and environmental benefits.

Case Studies and Literature Examples

Literature Example: Quaternization in DMF

A study on the quaternization of N,N-dimethylanilines with benzyl bromide in DMF demonstrated the importance of solvent and temperature in determining reaction rate and yield. The activation energy was found to be 6.5–10 kcal/mol, with yields approaching 90% under optimized conditions.

Literature Example: Ionic Liquid Catalysis

The use of ionic liquids as both solvent and catalyst has been explored for similar quaternization reactions. Ionic liquids can enhance reaction rates, facilitate product separation, and be recycled for multiple cycles, contributing to greener synthesis.

Literature Example: Solvent-Free Synthesis

A patent describing the solvent-free synthesis of quaternary ammonium salts reported conversion rates exceeding 80% at temperatures of 90–120°C, with minimal purification required. The absence of solvent and ease of product isolation make this method attractive for industrial applications.

Literature Example: Continuous Flow Synthesis

A continuous flow process for the quaternization of tertiary amines with alkyl halides achieved conversions of 89–97% with residence times of 1–3 hours at 100°C and 20 bar pressure. The process is highly scalable and produces minimal waste.

Data Tables and Research Results

The following tables summarize the key experimental data from various preparation methods, as reported in the literature and patents.

Table 5. Experimental Yields of this compound

Reference Method Solvent Temp (°C) Time (h) Base/Catalyst Yield (%) Purity (%)
Batch Ethanol/Water 70 5.5 NaHCO₃ 86 >95
Batch/PTC None 145–170 2–4 Phosphonium salt 90–98 >95
Solvent-free None 90–120 2–4 None >80 >90
Continuous flow Isopropanol 100 1–3 None 89–97 >95
Batch DMF 60 6 None 90 >95

Table 6. Spectroscopic Data for Product Characterization

Technique Observed Signals (ppm/cm⁻¹) Assignment
^1H NMR 7.2–7.5 Aromatic protons (benzyl)
^1H NMR 4.5–5.5 Benzyl methylene protons
^1H NMR 2.5–3.5 Ethyl methylene protons
^1H NMR 1.0–1.5 Ethyl methyl protons
IR 3050–3100 Aromatic C–H stretch
IR 2850–2950 Aliphatic C–H stretch
MS 312 (M⁺) Molecular ion (C₁₈H₂₂NBr)

Mechanistic and Kinetic Insights

Reaction Kinetics

The quaternization reaction follows second-order kinetics, being first-order in both the amine and the alkyl halide. The rate is influenced by the electron-donating or withdrawing nature of substituents on the amine, with electron-donating groups accelerating the reaction. The activation energy ranges from 6.5 to 10 kcal/mol, depending on the system.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N-ethylethanaminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

    Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include N,N-dibenzyl-N-ethylethanaminium chloride, iodide, or hydroxide.

    Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

N,N-Dibenzyl-N-ethylethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membrane permeability and ion transport mechanisms.

    Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N-ethylethanaminium bromide involves its interaction with biological membranes and proteins. The compound can disrupt cell membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and ion leakage. Additionally, it can interact with membrane-bound enzymes and receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Properties :

  • Melting Point : Likely elevated (>150°C) due to π-π stacking interactions between aromatic rings, as observed in structurally related compounds (e.g., reports a crystal structure with phenyl ring stacking distances of 3.64 Å) .
  • Applications: Potential roles in supramolecular chemistry (as structure-directing agents) or as surfactants in niche applications requiring aromatic interactions .
Structural and Functional Differences

Quaternary ammonium bromides vary widely in properties based on substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Applications
N,N-Dibenzyl-N-ethylethanaminium bromide C₁₈H₂₄NBr 334.3 2 benzyl, 1 ethyl, 1 ethanaminium ~150–190 (inferred) Low in water Supramolecular assemblies, surfactants
Tetraethylammonium bromide () C₈H₂₀NBr 210.16 4 ethyl groups 285–290 Highly water-soluble Electrolyte in batteries, phase-transfer catalyst
DTAB () C₁₅H₃₄NBr 308.34 1 dodecyl, 3 methyl groups 246–250 High in water Surfactant, antimicrobial agent
DDAB () C₂₆H₅₆NBr 462.61 2 dodecyl, 2 methyl groups 160–165 Low in water Gene delivery, liposome formulation
Gemini surfactant (Compound 5, ) C₃₀H₆₆N₂Br₂ 666.58 Two dodecyl chains, ethylene spacer 186–187 Moderate in water Antifungal agent, microbiocide
Sepantronium bromide () C₂₀H₁₉BrN₄O₃ 443.29 Complex heterocyclic structure Not reported Organic solvents Cancer therapy (survivin inhibitor)
Key Findings

Hydrophobicity and Solubility: The benzyl groups in this compound reduce water solubility compared to alkylated analogs like DTAB or tetraethylammonium bromide. This limits its use in aqueous systems but may enhance stability in nonpolar environments . Gemini surfactants with ethylene spacers () balance hydrophobicity and water solubility, enabling potent antifungal activity .

Thermal Stability :

  • Aromatic stacking in benzyl-containing compounds (e.g., ) increases melting points compared to purely aliphatic analogs like DDAB .

Biological Activity :

  • Gemini surfactants () show spacer-length-dependent antifungal efficacy, with hexamethylene spacers being most effective. In contrast, the user’s compound lacks a spacer, likely reducing such activity .
  • Sepantronium bromide () targets survivin proteins in cancer cells, a mechanism unrelated to quaternary ammonium surfactants .

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